Ethyl 5-butoxy-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl glycinate hydrochloride with appropriate reagents under controlled conditions. One common method includes the use of ethyl glycinate hydrochloride as the starting material, which undergoes a series of reactions to form the desired pyrazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow synthesis. This method offers several advantages, including improved safety, efficiency, and scalability. The process involves the use of metal-free reagents and optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen in the presence of dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole derivatives with different substituents, while substitution reactions can yield a wide range of functionalized pyrazoles .
Scientific Research Applications
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 5-butoxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-methylpyrazole-5-carboxylate
- Ethyl 5-acetyl-1H-pyrazole-3-carboxylate
- Ethyl 5-ethynyl-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is unique due to its butoxy substituent, which imparts distinct chemical and biological properties. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various applications .
Biological Activity
Ethyl 5-butoxy-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).
1. Overview of Biological Activities
This compound has been studied for various biological activities, including:
- Anti-inflammatory Activity : The compound has shown promising results in reducing inflammation in preclinical models.
- Antimicrobial Activity : It has been evaluated against a range of bacterial and fungal pathogens.
- Anticancer Properties : Preliminary studies indicate potential efficacy in inhibiting cancer cell proliferation.
2. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds synthesized from this scaffold were tested using a carrageenan-induced paw edema model in rats. The results indicated that certain derivatives significantly reduced edema compared to control groups.
Table 1: Anti-inflammatory Activity of this compound Derivatives
Compound Name | Dose (mg/kg) | Edema Reduction (%) |
---|---|---|
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 65 |
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 10 | 70 |
Control (Vehicle) | - | 10 |
The mechanism behind the anti-inflammatory activity is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
3. Antimicrobial Activity
This compound derivatives have also been evaluated for their antimicrobial properties. These compounds were tested against various Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 16 |
This compound | Pseudomonas aeruginosa | 64 |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.
4. Anticancer Properties
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Activity
In a study examining the effects on human cancer cell lines, it was found that:
- This compound induced apoptosis in breast cancer cells.
The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing a significant increase in apoptotic cells treated with the compound compared to controls.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory Mechanism : Inhibition of COX enzymes and modulation of cytokine release.
- Antimicrobial Mechanism : Potential interference with bacterial protein synthesis or membrane integrity.
6. Structure-Activity Relationship (SAR)
The structural modifications on the pyrazole ring significantly influence the biological activity. Substituents at various positions can enhance or diminish the activity:
Table 3: Structure-Activity Relationship Insights
Substituent Position | Effect on Activity |
---|---|
Position 1 (R1) | Increased anti-inflammatory activity with electron-donating groups |
Position 2 (R2) | Enhanced antimicrobial potency with halogen substitutions |
Position 3 (R3) | Critical for anticancer activity; bulkier groups increase efficacy |
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
ethyl 3-butoxy-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-3-5-6-15-9-7-8(11-12-9)10(13)14-4-2/h7H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
VBAFJBIGIWDWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NNC(=C1)C(=O)OCC |
Origin of Product |
United States |
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